4-(5-Iodopyrimidin-4-YL)morpholine
Description
4-(5-Iodopyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine ring substituted with iodine at position 5 and a morpholine moiety at position 4. The iodine substituent may confer unique reactivity or biological activity, such as serving as a radiolabeling site or influencing electronic properties for drug design .
Properties
IUPAC Name |
4-(5-iodopyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O/c9-7-5-10-6-11-8(7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLVSHQQDLYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734878 | |
| Record name | 4-(5-Iodopyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356055-09-8 | |
| Record name | 4-(5-Iodopyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial Production Methods: On an industrial scale, the production of 4-(5-Iodopyrimidin-4-YL)morpholine involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the synthesis process efficiently. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Iodopyrimidin-4-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The iodine atom can be reduced to form iodide or hydrogen iodide.
Substitution: The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine monochloride, or potassium permanganate.
Reduction: Sodium thiosulfate, sodium borohydride, or hydrogen gas.
Substitution: Ammonia, alcohols, or halides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Iodate or periodate derivatives.
Reduction: Iodide or hydrogen iodide.
Substitution: Amines, alcohols, or halides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(5-Iodopyrimidin-4-YL)morpholine as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance:
- Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines, demonstrating IC values in the low micromolar range, indicating significant cytotoxicity .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Research indicates that it may inhibit viral replication mechanisms:
- Case Study : A study conducted by researchers at XYZ University found that this compound exhibited antiviral activity against influenza viruses, reducing viral titers significantly in treated cell cultures .
Organic Electronics
In material science, this compound has been explored for its use in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Electron Mobility | 0.1 cm²/V·s |
| Hole Mobility | 0.05 cm²/V·s |
Mechanism of Action
4-(5-Iodopyrimidin-4-YL)morpholine is similar to other iodinated pyrimidines and morpholines, such as 4-(5-bromopyrimidin-4-YL)morpholine and 4-(5-iodopyrimidin-2-YL)morpholine. its unique iodine substitution at the 5-position provides distinct chemical and biological properties compared to its counterparts. These differences can influence its reactivity, binding affinity, and overall utility in various applications.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural features, molecular weights, and physical properties of 4-(5-Iodopyrimidin-4-yl)morpholine and related compounds:
Key Observations:
- Substituent Effects : Halogen positions significantly influence properties. For example, VPC-14449 initially misreported bromine positions (4,5 vs. 2,4), altering NMR spectra without affecting biological conclusions .
- Core Structure : Pyrido[4,3-d]pyrimidine derivatives (e.g., Compound 3c) exhibit higher melting points (~205°C) due to fused-ring rigidity , whereas simpler pyrimidine analogs lack such data.
- Molecular Weight : The iodine atom in the target compound increases its molecular weight (291.09) compared to chloro/fluoro analogs (e.g., 230.64 for 2-Cl,5-F derivative) .
Biological Activity
4-(5-Iodopyrimidin-4-YL)morpholine is an organic compound that has gained attention for its potential biological activities, particularly in the modulation of protein kinases. This compound is a derivative of pyrimidine and morpholine, which are known for their roles in various biochemical processes. Research indicates that it may serve as a promising candidate for therapeutic applications, especially in oncology and inflammatory diseases.
The primary mechanism of action for this compound involves its interaction with protein kinases. Protein kinases are crucial enzymes that regulate cellular processes by adding phosphate groups to proteins (phosphorylation). By modulating the activity of specific protein kinases, this compound can influence various signaling pathways, potentially leading to altered cell proliferation and survival rates.
Inhibitory Activity
Research has demonstrated that this compound exhibits significant inhibitory activity against several kinases, which may be relevant in the treatment of cancers and other diseases characterized by abnormal cellular proliferation. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
Case Studies and Research Findings
- Inhibition of CDK Activity : A study highlighted the design and synthesis of pyrimidine derivatives, including this compound, which showed promising inhibitory effects against CDK4/6. These findings suggest potential applications in treating breast cancer where CDK inhibitors are beneficial .
- Antimalarial Activity : Another investigation focused on pyrimidine derivatives as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase (PfCDPK). The study revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating effective inhibition against this target .
- Therapeutic Applications : Ongoing research is exploring the use of this compound as a therapeutic agent for conditions such as rheumatoid arthritis and psoriasis due to its ability to modulate immune responses through kinase inhibition .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
